Nomilin 17-beta-D-glucopyranoside

Description

Contextualization within Citrus Metabolomics and Secondary Metabolism

Limonoids are a class of chemically diverse and highly oxygenated tetranortriterpenoids found predominantly in plant families such as Meliaceae and Rutaceae. acs.orgnih.govnih.govchemrxiv.org Within the realm of Citrus metabolomics, these compounds are categorized as secondary metabolites, meaning they are not directly involved in the primary functions of plant growth, development, or reproduction. Instead, they play crucial roles in the plant's interaction with its environment. Limonoids exist in two primary forms: the aglycones (the non-sugar part) and their corresponding glucosides. The glucosides, such as nomilin (B1679832) 17-beta-D-glucopyranoside, are formed when a glucose molecule attaches to the aglycone. nih.gov This glucosylation process is a key metabolic event, often occurring during the later stages of fruit maturation. nih.govcirad.fr

Significance of Limonoid Glucosides in Plant Biology and Chemotaxonomy

In plant biology, limonoid glucosides are believed to serve as a natural defense mechanism. The glucosylation of bitter limonoid aglycones, like nomilin, into their non-bitter glucoside counterparts is a natural debittering process in citrus fruits. nih.govfao.org This transformation makes the fruit more palatable to seed-dispersing animals. Furthermore, the presence and relative abundance of specific limonoid glucosides can be used as chemotaxonomic markers. acs.org Chemotaxonomy is the classification of plants based on their chemical constituents, and the unique limonoid profiles of different Citrus species can aid in their botanical identification and differentiation. acs.org

Overview of Nomilin 17-beta-D-glucopyranoside Research Landscape

Research on this compound has primarily focused on its isolation from various Citrus sources, its chemical characterization using advanced analytical techniques, and its biosynthesis from its aglycone precursor, nomilin. fao.orgresearchgate.net Studies have explored its role in the delayed bitterness of citrus products and have investigated its potential biological activities. The development of efficient extraction and purification methods has been a significant area of research to obtain this compound in high purity for further investigation. researchgate.net

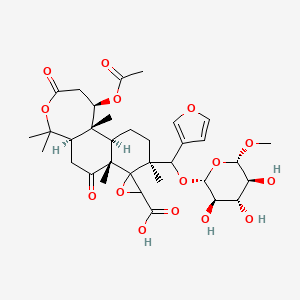

Structure

3D Structure

Properties

CAS No. |

141304-77-0 |

|---|---|

Molecular Formula |

C9H13NO2 |

Synonyms |

NOMILIN17-BETA-D-GLUCOPYRANOSIDE |

Origin of Product |

United States |

Chemical Profile of Nomilin 17 Beta D Glucopyranoside

Molecular Structure and Stereochemistry

Nomilin (B1679832) 17-beta-D-glucopyranoside possesses a complex molecular architecture. The core structure is the tetranortriterpenoid aglycone, nomilin, which features a system of four fused rings (A, B, C, and D) and a furan (B31954) ring attached at C-17. nih.gov The defining feature of the glucoside is the attachment of a beta-D-glucopyranosyl moiety at the 17-position of the nomilin structure. The stereochemistry of the molecule, including the specific spatial arrangement of its atoms and functional groups, is crucial to its chemical identity and biological function.

Physicochemical Properties

The key physicochemical properties of nomilin 17-beta-D-glucopyranoside are summarized in the table below. The addition of the glucose unit significantly impacts its solubility and other properties compared to its aglycone form.

| Property | Value |

| Molecular Formula | C34H46O14 |

| Molecular Weight | 694.7 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727), ethanol (B145695); sparingly soluble in water |

Spectroscopic Data Analysis (NMR, MS)

The structural elucidation of this compound relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of the molecule, confirming the connectivity of atoms and the stereochemical relationships. Mass Spectrometry (MS), particularly with techniques like electrospray ionization (ESI), is used to determine the molecular weight and fragmentation patterns of the compound. researchgate.netscience.gov In ESI-MS, this compound can be identified by its deprotonated molecular ion in negative mode or as adducts in positive mode. researchgate.netscience.gov

Biosynthesis and Enzymatic Transformations of Nomilin 17 Beta D Glucopyranoside

General Limonoid Biosynthetic Pathway and Precursors

The formation of limonoids, including nomilin (B1679832) 17-beta-D-glucopyranoside, is a complex process that originates from the terpenoid biosynthetic pathway. tandfonline.com This pathway involves a series of enzymatic reactions that convert simple precursors into the complex tetracyclic triterpenoid (B12794562) structure characteristic of limonoids. nih.gov

The biosynthesis of all isoprenoids, the broad class of compounds to which limonoids belong, begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org In eukaryotes, including citrus plants, the primary route for producing these precursors is the mevalonate (B85504) (MVA) pathway. wikipedia.orgnih.gov This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. wikipedia.org

Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP, which can be isomerized to DMAPP. wikipedia.org The head-to-tail condensation of these C5 units leads to the formation of geranyl pyrophosphate (C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (C20). genome.jp For limonoid biosynthesis, two molecules of FPP are condensed to form squalene (B77637) (C30), which then undergoes epoxidation to 2,3-oxidosqualene (B107256). nih.gov The cyclization of 2,3-oxidosqualene is a critical branching point that leads to the diverse skeletons of triterpenoids, including the precursor for limonoids. nih.gov Studies involving stable isotope labeling in neem cell suspensions have confirmed that the mevalonate pathway is the exclusive contributor of isoprene (B109036) units for limonoid biosynthesis. nih.gov Inhibition of the MVA pathway with mevinolin resulted in a significant decrease in limonoid levels, whereas inhibition of the alternative methylerythritol phosphate (B84403) (MEP) pathway with fosmidomycin (B1218577) did not affect limonoid biosynthesis. nih.gov

Nomilin is considered a pivotal precursor for the biosynthesis of a wide array of other limonoids found in Citrus and related species. tandfonline.comcirad.fr It is synthesized in the phloem of the stem from acetate (B1210297) via the MVA pathway and is then transported to other parts of the plant, such as the leaves, fruit tissues, and seeds. tandfonline.commdpi.com In these different tissues, nomilin is further metabolized into other limonoids through several distinct pathways, including the limonin (B1675406), calamin, ichangensin, and 7-acetate limonoid pathways. tandfonline.com

Radioactive tracer studies have been instrumental in elucidating these metabolic relationships, where radiolabeled nomilin, prepared from labeled acetate, can be converted into other labeled limonoids. nih.gov Deacetylnomilinic acid is thought to be the initial precursor that is converted to nomilin. nih.govmdpi.com Nomilin itself can then be metabolized to various other limonoids, such as obacunone (B191991) and eventually limonin. nih.gov The conversion of nomilin to other limonoids occurs independently in different tissues like the peels, flesh, and seeds. tandfonline.com

Glucosidation of Limonoid Aglycones to Glycosides

The conversion of bitter limonoid aglycones (the non-sugar portion) into their non-bitter glucoside derivatives is a significant biochemical transformation that occurs during fruit maturation. researchgate.net This process is catalyzed by a specific enzyme and results in the accumulation of water-soluble limonoid glucosides. cirad.frnih.gov

The glucosidation of limonoid aglycones is catalyzed by the enzyme limonoid UDP-D-glucose transferase (LGT), also referred to as limonoid glucosyltransferase. tandfonline.comwikipedia.org This enzyme facilitates the transfer of a glucose molecule from UDP-glucose to the limonoid aglycone, forming the corresponding 17-β-D-glucopyranoside derivative. researchgate.netnih.gov

LGT has been isolated and purified from the albedo tissue of navel oranges. tandfonline.com Substrate specificity studies on the purified enzyme suggest that a single isoform is likely responsible for the glucosidation of all the different limonoid aglycones present in citrus, including nomilin, obacunone, and limonoate A-ring lactone (LARL), the immediate precursor to limonin. tandfonline.comcirad.fr This enzyme's activity is primarily observed in mature fruit tissues and seeds, which explains the accumulation of limonoid glucosides in these parts of the plant. tandfonline.com However, a study aiming to characterize a previously identified LGT from Citrus unshiu (cuGT) found that it did not exhibit activity towards limonoid substrates but was active on various flavonoids, indicating a need for further research to definitively identify the enzyme responsible for LGT activity. nih.govnih.gov

The glucosidation of limonoid aglycones by LGT is a stereospecific reaction. The glucose moiety is attached at the C-17 position of the limonoid structure, forming a β-D-glucopyranoside. researchgate.net This means the glycosidic bond is in the beta configuration, where the substituent at the anomeric carbon (C-1 of the glucose) is on the same side of the ring as the CH₂OH group. This specific linkage is crucial for the properties of the resulting glucoside. The formation of the 17-β-D-glucopyranoside derivative, such as nomilin 17-beta-D-glucopyranoside, renders the molecule more water-soluble and non-bitter compared to its aglycone counterpart. nih.gov

The precise location of the sugar moiety at the C-17 position has been confirmed through spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Enzymatic Hydrolysis and Deglucosidation Processes

The reverse reaction of glucosidation, known as hydrolysis or deglucosidation, involves the cleavage of the glycosidic bond to release the aglycone and the sugar. libretexts.org This process can occur naturally in plants and can also be induced during processing. In the context of limonoids, this enzymatic hydrolysis can lead to the reappearance of bitterness.

The enzyme responsible for the hydrolysis of limonoid glucosides is limonoid 17-β-D-glucopyranoside β-glucosidase. tandfonline.com This enzyme specifically cleaves the β-glycosidic linkage at the C-17 position, releasing the bitter aglycone. For example, the hydrolysis of limonin 17-β-D-glucopyranoside yields the bitter compound limonin. researchgate.net This process is analogous to the hydrolysis of other glycosides, where a water molecule is used to break the bond. youtube.com The protonation of the glycosidic oxygen is a key step in initiating the cleavage. youtube.com While the focus is often on the formation of glucosides to reduce bitterness, the potential for enzymatic hydrolysis to reverse this effect is a significant consideration, particularly in the context of food processing where tissue damage can bring enzymes and substrates into contact. cirad.fr

Role of β-Glucosidases in Limonoid Metabolism

β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes found across all domains of life, where they are primarily involved in the hydrolysis of glycosidic bonds to release terminal non-reducing glucosyl residues from various glycosides and saccharides. nih.gov In the context of citrus limonoid metabolism, a specific enzyme, limonoid 17-β-D-glucopyranoside β-glucosidase, plays a pivotal role in the degradation of limonoid glucosides. cirad.fr

This enzymatic action is particularly prominent in the germinating and dormant seeds of citrus plants. cirad.fr The enzyme catalyzes the conversion of limonoid glucosides, including nomilin 17-β-D-glucopyranoside, back into their corresponding aglycones and a glucose molecule. cirad.fr This process is significant as it can lead to the release of bitter-tasting aglycones like nomilin and limonin. nih.gov While limonoid glucosides are generally stable in other tissues of the citrus fruit, their hydrolysis in seeds suggests a specific physiological role for this process. cirad.fr

The activity of β-glucosidases is not limited to plants; it has also been identified in various soil bacteria and within the human gastrointestinal tract. cirad.fr In plants, these enzymes are associated with a wide array of functions beyond limonoid metabolism, including defense mechanisms, cell wall lignification, and the activation of phytohormones. nih.gov

| Enzyme | Function in Limonoid Metabolism | Location of Activity |

| Limonoid 17-β-D-glucopyranoside β-glucosidase | Catalyzes the conversion of limonoid glucosides to limonoid aglycones and glucose. cirad.fr | Citrus germinating and dormant seeds. cirad.fr |

Metabolic Fate in Dormant and Germinating Seeds

The metabolic fate of nomilin 17-β-D-glucopyranoside is intrinsically linked to the physiological state of the seed. During dormancy and germination, a dynamic interplay of enzymatic activities dictates the transformation of this compound.

In the mature albedo tissue of citrus, nomilin can be converted to nomilin 17-β-D-glucopyranoside, a reaction that utilizes UDP-glucose as a substrate. researchgate.net This glucosylated form is water-soluble and tasteless. nih.gov However, within the seeds, the metabolic pathway can be reversed.

The enzyme limonoid 17-β-D-glucopyranoside β-glucosidase becomes active in dormant and germinating seeds, leading to the hydrolysis of nomilin 17-β-D-glucopyranoside. cirad.fr This reaction liberates the free aglycone, nomilin, and a glucose molecule. cirad.fr The release of nomilin, a bitter compound, during germination may serve as a defense mechanism for the developing seedling.

The interconversion between the open and closed D-ring forms of limonoid aglycones is another critical aspect of their metabolism in seeds. cirad.fr This transformation is influenced by pH, with acidic conditions favoring the closed D-ring structure. cirad.fr

| Compound | Metabolic Transformation in Seeds | Enzyme Involved |

| Nomilin 17-β-D-glucopyranoside | Hydrolysis to nomilin and glucose. cirad.fr | Limonoid 17-β-D-glucopyranoside β-glucosidase. cirad.fr |

| Nomilin | Can be formed from the hydrolysis of its glucoside. cirad.fr | Limonoid 17-β-D-glucopyranoside β-glucosidase. cirad.fr |

Methodologies for Isolation, Purification, and Analytical Quantification of Nomilin 17 Beta D Glucopyranoside

Extraction Strategies from Diverse Plant Matrices

The initial step in isolating nomilin (B1679832) 17-beta-D-glucopyranoside involves its extraction from plant sources, primarily citrus seeds. researchgate.netgoogle.com Conventional solvent extraction remains a principal method for obtaining limonoids. researchgate.net A typical procedure involves defatting the powdered seeds with a nonpolar solvent like hexane, followed by extraction with a more polar solvent such as methanol (B129727) or ethanol (B145695) to isolate the glucosides. google.com For instance, defatted sour orange seed powder can be extracted with methanol at 60-70°C, and grapefruit seed powder with ethanol at the same temperature. google.com

To enhance extraction efficiency and employ more environmentally friendly approaches, alternative methods have been explored. Hydrotropic extraction, using an aqueous solution of sodium cumene (B47948) sulfonate, allows for the simultaneous extraction of both limonoid aglycones and glucosides in a single step. researchgate.net Supercritical fluid extraction with carbon dioxide (SC-CO2), sometimes modified with a co-solvent like ethanol, has also been utilized for extracting limonoids from grapefruit seeds. researchgate.net

After the initial extraction, the crude extract, which is a complex mixture of compounds, undergoes further purification. This often involves loading the extract onto an adsorbent resin column, such as Amberlite XAD-2 or SP 700, to separate the limonoid glucosides from other components. google.comresearchgate.net

A summary of various extraction methods for limonoid glucosides from citrus is presented in the table below.

| Plant Source | Extraction Method | Key Findings | Reference |

| Grapefruit (Citrus paradisi) Seeds | Defatting with hexane, then extraction with acetone (B3395972) and methanol. Fractionation on Amberlite XAD-2 column. | Isolation of four limonoid glucoside fractions. | google.com |

| Sour Orange (Citrus aurantium) Seeds | Extraction with 2 M sodium cumene sulfonate solution. | Simultaneous extraction of aglycones and glucosides. | researchgate.net |

| Grapefruit (Citrus paradisi) Seeds | Supercritical carbon dioxide (SC-CO2) extraction, with and without ethanol as a co-solvent. | Effective for separating less polar limonin (B1675406) from more polar glucosides. | researchgate.net |

| Sour Orange (Citrus aurantium) Seeds | Defatting with hexane, then Soxhlet extraction with methanol. | Yielded a crude extract containing various limonoids. | google.com |

Chromatographic Separation Techniques

Due to the structural similarity of various limonoid glucosides, their separation and purification present a significant challenge. nih.govresearchgate.net Chromatographic techniques are indispensable for isolating nomilin 17-beta-D-glucopyranoside to a high degree of purity.

Reversed-phase flash chromatography has proven to be an effective and rapid technique for the separation and purification of closely related limonoid glucosides, including this compound. nih.govresearchgate.net This method is particularly useful for overcoming the difficulties associated with conventional column chromatography. researchgate.net

In one study, a reversed-phase flash chromatographic technique was successfully developed to separate this compound from nomilinic acid 17-beta-D-glucopyranoside, achieving a purity of 93%. nih.gov The process involves using a C-18 scaling column and optimizing the mobile phase composition, often a mixture of ethanol and water, to achieve the best resolution. researchgate.net This technique is not only efficient for separating glucosides from each other but can also be adapted to separate limonoid aglycones from their glucosides. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the qualitative and quantitative analysis of this compound. mdpi.comresearchgate.net Various HPLC methods have been developed, typically employing a reversed-phase C18 column and a diode array detector for detection at around 210 nm. researchgate.netresearchgate.net

Method development often involves optimizing the mobile phase to achieve adequate separation of the various limonoids present in a sample. researchgate.netnih.gov A binary solvent system, for example, a gradient of acetonitrile (B52724) and water, is commonly used. researchgate.netnih.gov For instance, a method was developed for the simultaneous quantification of seven limonoids, including this compound, using a gradient elution on a C18 column. researchgate.net

To enhance the specificity and sensitivity of detection, HPLC can be coupled with post-column reaction with Ehrlich's reagent. mdpi.com This reagent reacts with limonoid glucosides to form a colored product, allowing for detection at a visible wavelength (e.g., 523 nm) and reducing interference from co-eluting compounds. mdpi.com The limit of detection for this method was reported to be 50 ng for limonin glucoside, which can be used as a standard for quantifying other limonoid glucosides. mdpi.com

The table below summarizes key parameters of a developed HPLC method for limonoid glucoside analysis.

| Parameter | Condition |

| Column | Phenomenex Phenosphere-Next-5µ Phenyl (150 × 2.0 mm) |

| Mobile Phase | 15% acetonitrile, 85% 4 mM formic acid in water (isocratic) |

| Flow Rate | 0.40 mL/min |

| Temperature | 30 °C |

| Detection | UV absorbance after post-column reaction with Ehrlich's reagent |

| Separation Time | 24 minutes for six common limonoid glucosides |

This method demonstrates the successful separation of several limonoid glucosides, including deacetyl nomilinic acid glucoside (DNAG), limonin glucoside (LG), deacetyl nomilin glucoside (DNG), nomilinic acid glucoside (NAG), nomilin glucoside (NG), and obacunone (B191991) glucoside (OG). mdpi.com

Besides flash chromatography and HPLC, other chromatographic techniques have been applied to the analysis of limonoid glucosides.

Thin-Layer Chromatography (TLC): TLC is one of the earlier methods used for the analysis of limonoid glucosides. mdpi.com It can be used for both qualitative and quantitative analysis, often in conjunction with a colorimetric reagent like Ehrlich's reagent for visualization. mdpi.com While it can be labor-intensive for quantitative purposes, it offers a cost-effective method for initial screening. mdpi.com

Micellar Electrokinetic Capillary Chromatography (MECC): MECC is a high-efficiency separation technique that has been successfully applied to the analysis of limonoid glucosides in citrus seed extracts. capes.gov.brsurrey.ac.uk This method utilizes a buffer containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to form micelles. The separation is based on the differential partitioning of the analytes between the aqueous buffer and the micelles. nih.govwikipedia.org MECC offers the advantages of minimal sample clean-up and rapid analysis times for separating closely related limonoid structures. capes.gov.brsurrey.ac.uk

Spectrometric and Spectroscopic Characterization for Structural Elucidation

Following isolation and purification, spectrometric and spectroscopic techniques are essential for confirming the structure of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the structural elucidation of limonoid glucosides. nih.govresearchgate.net It is a soft ionization technique that allows for the determination of the molecular weight of the compound with high accuracy. acs.orgnih.gov

In positive ion ESI-MS, this compound typically forms adduct ions such as [M + H + NH3]+, [M + Na]+, and [M + K]+. nih.gov In negative ion mode, the deprotonated molecule [M-H]- is observed. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through the analysis of fragmentation patterns. nih.gov Collisionally Activated Dissociation (CAD) of the precursor ion of this compound leads to the loss of the glucose moiety, producing a fragment ion corresponding to the aglycone, nomilin. nih.gov This characteristic fragmentation is crucial for confirming the identity of the glucoside.

The table below shows the characteristic ions observed in the ESI-MS analysis of this compound.

| Ionization Mode | Precursor Ion | Characteristic Fragment Ion | Description | Reference |

| Positive Ion ESI | [M + H + NH3]+ | Aglycone moiety (Nomilin) | Loss of the glucoside group | nih.gov |

| Negative Ion ESI | [M-H]- | - | Deprotonated molecular ion | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex natural products like this compound. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the stereochemistry of the molecule can be determined.

The ¹H-NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, characteristic signals corresponding to the furan (B31954) ring, the limonoid skeleton, and the glucose moiety are observed. For instance, the anomeric proton of the glucose unit typically appears as a distinct doublet in the downfield region of the spectrum. A study on limonin 17-O-β-D-glucopyranoside, a closely related compound, identified the anomeric proton signal through detailed spectroscopic analysis. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish proton-proton and proton-carbon correlations, respectively, which are crucial for assembling the complete molecular structure. acgpubs.org

The ¹³C-NMR spectrum reveals the chemical shifts of all carbon atoms within the molecule. The spectrum of this compound will exhibit signals corresponding to the carbonyl carbons, olefinic carbons of the furan ring, carbons of the limonoid core, and the six carbons of the glucopyranoside unit. The chemical shift values provide insights into the functional groups and the hybridization of the carbon atoms. For example, the carbon atoms of the glucose moiety in similar glycosides have been well-documented, with the anomeric carbon (C-1') appearing at a characteristic downfield shift. chemicalbook.com The definitive assignment of all proton and carbon signals is achieved through a combination of 1D and 2D NMR experiments, leading to the unequivocal confirmation of the structure of this compound. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for a beta-D-glucopyranoside Moiety This table presents predicted chemical shifts for a representative beta-D-glucopyranoside unit, which is a key structural component of this compound. Actual values for the target compound may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1' | 4.92 - 5.01 | dt | 1.0 |

| H-2' | 4.10 - 4.14 | t | 1.0 |

| H-3' | ~4.00 | t | 1.0 |

| H-4' | ~4.12 | dt | 1.0 |

| H-5' | 4.42 - 4.43 | t | 7.6 - 7.9 |

| H-6'a | 4.56 - 4.59 | dd | 7.6 - 7.8 |

| H-6'b | 4.26 - 4.28 | dd | 7.6 - 10.6 |

Note: Data is based on predicted values for methyl beta-D-glucopyranoside and structural analysis of similar compounds. hmdb.caresearchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for a beta-D-glucopyranoside Moiety This table presents predicted chemical shifts for a representative beta-D-glucopyranoside unit. Actual values for this compound may differ.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1' | ~104 |

| C-2' | ~74 |

| C-3' | ~77 |

| C-4' | ~71 |

| C-5' | ~77 |

| C-6' | ~62 |

Note: Data is based on typical chemical shifts for beta-D-glucopyranoside units. chemicalbook.com

Quantitative Analytical Method Validation and Application

The validation of an analytical method is crucial to ensure its reliability for the intended application. Key parameters in method validation are sensitivity, the limit of detection (LOD), and the limit of quantification (LOQ). nih.gov

The limit of detection (LOD) is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank sample) but not necessarily quantified as an exact value. quanterix.com It is often determined by analyzing replicates of a blank sample and a sample with a low concentration of the analyte. nih.gov For limonoid glucosides, the LOD for an HPLC method with post-column reaction was empirically determined to be 50 ng of limonin glucoside on-column. mdpi.com

The limit of quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. quanterix.com The LOQ is typically higher than the LOD and is often defined as the concentration that yields a signal-to-noise ratio of 10:1 or is determined by assessing the precision (e.g., relative standard deviation) at low concentrations. d-nb.info For the HPLC method with post-column reaction, the LOQ was established as the lowest amount that could be repeatedly determined with a coefficient of variation of less than 10%. mdpi.com

These parameters are essential for understanding the performance capabilities of the analytical method and ensuring that it is suitable for the intended concentration range of this compound in various samples.

Validated analytical methods are applied to determine the concentration of this compound in various citrus-derived materials. This is important for quality control, understanding the changes in its concentration during fruit growth and processing, and for research into its biological activities.

The content of this compound, along with other limonoid glucosides, has been measured in the fruit tissues of Valencia oranges during different stages of growth and maturation. fao.org Such studies have shown that the accumulation of different limonoids can vary throughout the fruit's development. fao.org For instance, the concentration of nomilin has been quantified in different citrus cultivars, with rough lemon showing high levels and succari orange having very low amounts. researchgate.net

Furthermore, analytical methods have been used to quantify limonoid glucosides in processed citrus products. For many juice samples, direct analysis without extensive sample treatment is possible using HPLC with specific detection methods. mdpi.com The ability to accurately quantify this compound in extracts and products is crucial for standardizing these materials for research and potential commercial applications.

Biological Activities and Molecular Mechanisms of Nomilin 17 Beta D Glucopyranoside Preclinical Studies

Anticancer and Antiproliferative Effects in Cellular Models and Animal Systems

The potential of Nomilin (B1679832) 17-beta-D-glucopyranoside as an anticancer agent has been explored through various preclinical studies. These investigations have assessed its ability to induce programmed cell death in cancer cells and inhibit the development of tumors in animal models.

Induction of Apoptosis in Diverse Cancer Cell Lines (e.g., MCF-7, HL-60, HepG2, SKOV-3, Panc-28, SH-SY5Y neuroblastoma, Caco-2 colonic adenocarcinoma)

The cytotoxic and apoptotic effects of citrus limonoids, including various glucosides, have been evaluated against a range of human cancer cell lines. While direct studies on Nomilin 17-beta-D-glucopyranoside are limited, research on closely related limonoid glucosides provides valuable insights.

A study testing several limonoids, including obacunone (B191991) 17 beta-D-glucopyranoside and nomilinic acid 17 beta-D-glucopyranoside, found significant growth-inhibitory effects against human breast cancer (MCF-7) cells. nih.gov The antiproliferative activity was observed to be dependent on both dose and time. nih.gov However, at the concentrations tested, these specific limonoids did not show significant growth inhibition against other cancer cell lines such as leukemia (HL-60), ovarian (SKOV-3), liver (HepG2), cervical (HeLa), or stomach (NCI-SNU-1) cancer cells. nih.gov In contrast, a mixture of limonoid glucosides did demonstrate a partial inhibitory effect on SKOV-3 cancer cells. nih.gov

Furthermore, a group of four highly purified limonoid glucosides, which included obacunone 17-D-glucopyranoside, nomilinic acid 17-D-glucopyranoside, and deacetylnomilinic acid 17-D-glucopyranoside, were found to be toxic to undifferentiated human SH-SY5Y neuroblastoma cells, with evidence suggesting they were capable of inducing apoptosis. rjpdft.com The aglycone form, nomilin, has also demonstrated toxic effects against human SH-SY5Y neuroblastoma and Caco-2 colonic adenocarcinoma cells. mdpi.com Additionally, nomilin has been shown to inhibit the proliferation of pancreatic cancer (Panc-28) cells and induce apoptosis. mdpi.comrsc.org

Interactive Table: Effects of Limonoids on Various Cancer Cell Lines

| Compound/Mixture | Cell Line | Effect | Reference |

|---|---|---|---|

| Obacunone 17 beta-D-glucopyranoside | MCF-7 (Breast) | Significant growth inhibition | nih.gov |

| Nomilinic acid 17 beta-D-glucopyranoside | MCF-7 (Breast) | Significant growth inhibition | nih.gov |

| Limonoid Glucoside Mixture | SKOV-3 (Ovary) | Partial inhibitory effect | nih.gov |

| Obacunone 17-D-glucopyranoside | SH-SY5Y (Neuroblastoma) | Toxic, induces apoptosis | rjpdft.com |

| Nomilinic acid 17-D-glucopyranoside | SH-SY5Y (Neuroblastoma) | Toxic, induces apoptosis | rjpdft.com |

| Deacetylnomilinic acid 17-D-glucopyranoside | SH-SY5Y (Neuroblastoma) | Toxic, induces apoptosis | rjpdft.com |

| Nomilin (Aglycone) | Panc-28 (Pancreatic) | Inhibits proliferation, induces apoptosis | mdpi.comrsc.org |

| Nomilin (Aglycone) | SH-SY5Y (Neuroblastoma) | Toxic effects | mdpi.com |

| Nomilin (Aglycone) | Caco-2 (Colonic Adenocarcinoma) | Toxic effects | mdpi.com |

| Obacunone/Nomilinic acid glucosides | HL-60, HepG2 | No significant effect | nih.gov |

Inhibition of Chemically Induced Carcinogenesis in Animal Models (e.g., Hamster Buccal Pouch, Mouse Forestomach Neoplasia, Rat Colon Tumorigenesis)

Animal models provide a crucial system for evaluating the cancer chemopreventive potential of compounds. In a study using the hamster buccal pouch model to screen for inhibitors of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced oral carcinogenesis, this compound was tested alongside other limonoid glucosides. nih.govtandfonline.com The results from this specific model indicated that this compound was ineffective at inhibiting the development of these tumors. tandfonline.com In contrast, limonin (B1675406) 17-beta-D-glucopyranoside showed a 55% decrease in average tumor burden in the same study. tandfonline.com

Research on the aglycone form, nomilin, has shown that it can inhibit benzo[a]pyrene-induced neoplasia in the forestomach of mice. nih.gov This finding suggests that certain limonoids may act as effective chemopreventive agents. nih.gov Regarding colon cancer, it has been suggested that compounds like limonin 17-beta-D-glucopyranoside are potential chemopreventive agents that could contribute to the observed decrease in colon tumorigenesis associated with orange juice consumption. rjpdft.com

Interactive Table: Effects of Limonoids on Chemically Induced Carcinogenesis

| Compound | Animal Model | Carcinogen | Outcome | Reference |

|---|---|---|---|---|

| This compound | Hamster Buccal Pouch | DMBA | Ineffective | tandfonline.com |

| Limonin 17-beta-D-glucopyranoside | Hamster Buccal Pouch | DMBA | 55% decrease in tumor burden | tandfonline.com |

| Nomilin (Aglycone) | Mouse Forestomach | Benzo[a]pyrene | Inhibited neoplasia | nih.gov |

| Limonin 17-beta-D-glucopyranoside | (Implied) Rat Colon | (Not specified) | Potential chemopreventive agent | rjpdft.com |

Modulation of Key Cellular Signaling Pathways and Apoptotic Markers (e.g., Caspase Activation, Cytochrome c Release, Mitochondrial Membrane Potential)

Apoptosis is a highly regulated process involving a cascade of molecular events. apexbt.comglpbio.com Key players in this process include caspases, which are proteases that execute the cell death program, and the mitochondria, which can release factors like cytochrome c to initiate caspase activation. embopress.orgnih.govresearchgate.net

Studies on the aglycone nomilin provide insight into the potential mechanisms of its glucoside form. Nomilin has been shown to induce apoptosis in pancreatic cancer cells through the cleavage of caspase-3 and by decreasing the mitochondrial membrane potential. mdpi.comrsc.org In human aortic smooth muscle cells, nomilin stimulated both extrinsic caspase-8 and intrinsic caspase-9, as well as the executioner caspase-3. nih.gov This was accompanied by a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, which is indicative of mitochondrial dysfunction and commitment to apoptosis. nih.gov The release of cytochrome c from the mitochondria is a critical event that triggers the activation of the caspase cascade. apexbt.comembopress.org While these detailed mechanistic studies have been conducted on nomilin, similar specific investigations into the modulation of these apoptotic markers by this compound are not as extensively reported.

Antioxidant and Free Radical Scavenging Properties

The ability of a compound to neutralize free radicals is a measure of its antioxidant potential. This activity is often assessed through various in vitro chemical assays.

Superoxide (B77818) Radical Quenching Activity

Superoxide radicals are another form of reactive oxygen species that can cause cellular damage. The ability to quench these radicals is an important aspect of antioxidant defense. Research has shown that a mixture of highly purified limonoid glucosides, including obacunone 17-D-glucopyranoside and nomilinic acid 17-D-glucopyranoside, possesses superoxide radical (O2•−)-quenching activity against human SH-SY5Y neuroblastoma cells. rjpdft.com This suggests that limonoid glucosides, as a class of compounds, may contribute to cellular protection by neutralizing superoxide radicals.

Anti-inflammatory Modulations

Preclinical studies have demonstrated the anti-inflammatory potential of nomilin through various molecular pathways. Research indicates that nomilin can significantly inhibit the proliferation of human aortic smooth muscle cells induced by tumor necrosis factor-alpha (TNF-α). nih.gov This effect is associated with a marked reduction in the phosphorylation levels of the inhibitor of NF-κB (IκBα), a key event in the NF-κB signaling pathway, which is a critical regulator of inflammation. nih.gov By suppressing this pathway, nomilin hinders the inflammatory response in these cells. nih.gov

Furthermore, in cellular models of inflammation using lipopolysaccharide-stimulated mouse RAW 264.7 macrophages and HT-29 human colon epithelial cells, nomilin has been shown to downregulate the expression of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and TNF-α. nih.gov This broad-spectrum inhibition of inflammatory mediators underscores its potential as an anti-inflammatory agent. nih.gov The ability of nomilin to modulate these key inflammatory molecules suggests its therapeutic potential for conditions characterized by chronic inflammation.

Immune-modulatory Research

The immune-modulatory activities of nomilin are closely intertwined with its anti-inflammatory properties. The compound's ability to regulate the production of cytokines, which are crucial signaling molecules in the immune system, is a key aspect of its immunomodulatory effects. nih.govberkeleyformula.com By suppressing pro-inflammatory cytokines, nomilin can help to balance the immune response and prevent excessive inflammation that can lead to tissue damage. nih.govresearchgate.net

Studies on various triterpenoids, including nomilin, have highlighted their capacity to influence the immune system. nih.gov For instance, the modulation of cytokine profiles in immune cells like macrophages indicates a direct interaction with immune system components. nih.gov This suggests that nomilin may have a role in managing conditions where the immune system is dysregulated.

Anti-obesity and Anti-hyperglycemic Investigations

Agonistic Activity on G Protein-Coupled Bile Acid Receptor 1 (TGR5)

A significant breakthrough in understanding the metabolic effects of nomilin was the identification of its role as an agonist for the G protein-coupled bile acid receptor 1 (TGR5). nih.govmdpi.com TGR5 is recognized as a promising therapeutic target for metabolic diseases because its activation can help prevent obesity and high blood sugar. nih.govnih.gov Unlike bile acids, which are the natural ligands for TGR5, nomilin does not activate the farnesoid X receptor, another key regulator of metabolism. nih.gov

Research has shown that while the nomilin derivative obacunone also activates TGR5, limonin, another abundant limonoid in citrus, does not. nih.gov Further investigations into the interaction between nomilin and TGR5 have revealed that human TGR5 exhibits a higher responsiveness to nomilin compared to its murine counterpart. mdpi.com Specific amino acid residues have been identified as crucial for this interaction, providing a structural basis for the development of more potent TGR5 agonists based on the nomilin scaffold. mdpi.com

Effects in High-Fat Diet Induced Animal Models

The agonistic activity of nomilin on TGR5 translates into tangible anti-obesity and anti-hyperglycemic effects in animal models. In a study involving male C57BL/6J mice fed a high-fat diet (HFD), supplementation with nomilin (0.2% w/w) for 77 days resulted in significant metabolic improvements. nih.gov The nomilin-treated mice exhibited lower body weight, reduced serum glucose and insulin (B600854) levels, and enhanced glucose tolerance compared to the control group that received the HFD alone. nih.gov These findings strongly suggest that nomilin has the potential to be a valuable agent in combating obesity and hyperglycemia, likely through the activation of TGR5. nih.gov

| Effect of Nomilin in High-Fat Diet (HFD) Induced Obese Mice | |

| Parameter | Observation |

| Body Weight | Lower in nomilin-treated mice |

| Serum Glucose | Lower in nomilin-treated mice |

| Serum Insulin | Lower in nomilin-treated mice |

| Glucose Tolerance | Enhanced in nomilin-treated mice |

| Data derived from a study on male C57BL/6J mice fed a HFD supplemented with 0.2% w/w nomilin for 77 days. |

Antiviral Potentials in Cellular Models (e.g., HIV-1, SARS-CoV-2)

Nomilin has demonstrated promising antiviral activity in various preclinical cellular models. Research has shown its effectiveness in inhibiting the replication of Human Immunodeficiency Virus 1 (HIV-1). mdpi.comnih.gov In studies using in vitro infected human peripheral blood mononuclear cells (PBMC), naturally infected PBMC, and in vitro infected monocyte-derived macrophages, nomilin was found to inhibit HIV-1 replication. mdpi.comnih.gov The proposed mechanism for this anti-HIV-1 action is the suppression of the HIV-1 protease activity in vitro. mdpi.comnih.gov A dose-dependent inhibition of viral replication was observed, with EC50 values of 52.2 μM in infected PBMC. nih.gov

More recently, the virucidal potential of nomilin against SARS-CoV-2, the virus responsible for COVID-19, has been investigated. nih.gov In these studies, nomilin, along with other limonoids like obacunone and limonin, was effective against SARS-CoV-2 in Vero E6 cells. nih.gov The half-maximal inhibitory concentration (IC50) for nomilin was found to be in the range of 15 to 31 µg/mL. nih.gov This antiviral effect is thought to be mediated through a dual mechanism involving direct virucidal activity and antioxidant properties, as nomilin was also shown to decrease the generation of reactive oxygen species in the cells. nih.gov

| Antiviral Activity of Nomilin in Cellular Models | ||

| Virus | Cell Line | Observed Effect |

| HIV-1 | Human PBMC, Monocyte-derived macrophages | Inhibition of viral replication (EC50: 52.2 μM in PBMC) |

| SARS-CoV-2 | Vero E6 cells | Virucidal activity (IC50: 15-31 µg/mL) |

Anti-osteoclastogenic Mechanisms (e.g., Suppression of NFATc1 and MAPK Signaling Pathways)

Nomilin has been shown to possess anti-osteoclastogenic properties, suggesting its potential in the prevention of bone metabolic diseases. josai.ac.jpnih.gov Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis. In vitro studies using mouse primary bone marrow-derived macrophages (BMMs) and the mouse RAW 264.7 macrophage cell line have demonstrated that nomilin significantly inhibits the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts without exhibiting cytotoxicity. nih.gov

The underlying mechanism for this anti-osteoclastogenic activity involves the suppression of key signaling pathways. Nomilin treatment has been found to downregulate the mRNA levels of osteoclast-specific genes, namely nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and TRAP. josai.ac.jpnih.gov NFATc1 is a master regulator of osteoclast differentiation. josai.ac.jp Furthermore, nomilin was shown to suppress the mitogen-activated protein kinase (MAPK) signaling pathways, which are also essential for osteoclast formation. josai.ac.jpnih.gov Specifically, it inhibits the phosphorylation of ERK, p38, and JNK. josai.ac.jp These findings indicate that nomilin exerts its inhibitory effects on osteoclastic differentiation by targeting both the NFATc1 and MAPK signaling cascades. josai.ac.jpnih.gov

| Anti-osteoclastogenic Mechanisms of Nomilin | |

| Molecular Target | Effect of Nomilin |

| NFATc1 mRNA levels | Downregulation |

| TRAP mRNA levels | Downregulation |

| MAPK Signaling (p-ERK, p-p38, p-JNK) | Suppression of phosphorylation |

| Osteoclast Formation | Significant decrease in TRAP-positive multinucleated cells |

| Bone Resorption Activity | Decreased |

Neuroprotective Aspects

Preclinical investigations into the neuroprotective effects of citrus-derived compounds have highlighted their potential therapeutic value for neurodegenerative conditions. While direct research on this compound is not extensively documented, studies on its aglycone form, nomilin, and other related citrus phytochemicals provide significant insights.

Research on nomilin has demonstrated its ability to alleviate neuroinflammation and depressive-like behaviors in mouse models. These effects are linked to the modulation of microglia polarization, a key process in the brain's inflammatory response. Nomilin was found to inhibit the pro-inflammatory M1 phenotype of microglia and promote the anti-inflammatory M2 phenotype. This modulation is achieved through the inhibition of the NF-κB signaling pathway and the upregulation of TAX1BP1 expression. Consequently, nomilin has been shown to attenuate neuronal damage and synaptic defects, suggesting a protective role against neuroinflammatory processes.

Furthermore, a broader body of preclinical research supports the neuroprotective potential of other citrus compounds, such as flavonoids and terpenes. researchgate.netnih.gov These studies consistently point towards antioxidant, anti-inflammatory, and anti-apoptotic mechanisms as the basis for their beneficial effects on the nervous system. researchgate.netnih.govnih.gov For instance, certain citrus flavonoids have been shown to cross the blood-brain barrier and protect against neurotoxicity and neurodegeneration in various experimental models. researchgate.net Terpenes like limonene (B3431351) have also exhibited neuroprotective functions against neurotoxicity by reducing oxidative stress and inflammation. researchgate.net Although these findings relate to associated compounds rather than this compound itself, they establish a strong rationale for investigating its potential in neuroprotection, given the shared chemical lineage and biological activities of citrus limonoids.

Antifeedant and Insecticidal Efficacy in Pest Control

Citrus limonoids, including nomilin, are well-recognized for their potent antifeedant and insecticidal properties, forming a natural defense mechanism for the plant against herbivorous insects. The efficacy of these compounds has been evaluated against several significant agricultural pests.

Studies have confirmed the antifeedant activity of nomilin against the larvae of the fall armyworm (Spodoptera frugiperda), a major pest for a variety of crops. Research focusing on structure-activity relationships has identified specific chemical moieties, such as the furan (B31954) ring present in nomilin, as crucial for this biological activity.

A critical area of investigation has been the comparative efficacy of limonoid aglycones versus their glycoside derivatives. Research on the Colorado potato beetle (Leptinotarsa decemlineata), a destructive pest of potato crops, has directly compared the antifeedant activity of limonoid aglycones (like nomilin) with their corresponding glucosides. researchgate.net These studies are vital for understanding whether the glycosylation of limonoids, a process that occurs naturally in the plant, enhances or diminishes their defensive properties. The results of such comparisons inform the potential development of limonoid-based botanical insecticides. While general findings indicate that limonoids deter feeding, the specific contribution and efficacy of the glucoside form, this compound, is an area of ongoing research. researchgate.netmdpi.com

Table 1: Antifeedant Activity of a Citrus Limonoid Against Ostrinia furnacalis This table presents the effective concentration (EC50) values for a limonoid isolated from Citrus reticulata against the Asian corn borer, demonstrating its antifeedant and growth-inhibitory effects.

| Activity | EC50 (mg/g) |

| Antifeedant Activity | 7.502 ± 1.096 |

| Growth Inhibition | 5.728 ± 1.285 |

| Data derived from studies on a limonoid extract suggested to be limonin. |

Anti-diabetic Activity Studies

The potential of citrus limonoids and their glucosides as anti-diabetic agents has been explored through their ability to inhibit key enzymes involved in carbohydrate digestion, such as α-amylase.

One of the primary strategies for managing postprandial hyperglycemia (a sharp rise in blood sugar after a meal) is to inhibit the enzymes responsible for breaking down complex carbohydrates in the digestive tract. Human pancreatic α-amylase (HPA) is a principal target for this therapeutic approach.

A comprehensive study assessing limonoids from Adalia lemon peels evaluated their inhibitory activity against α-amylase. researchgate.net The investigation included the aglycones limonin, deacetylnomilin, and nomilin, as well as the glucosides obacunone 17-O-β-D-glucopyranoside and limonin 17-O-β-D-glucopyranoside. The results indicated that the glucoside forms, particularly obacunone 17-O-β-D-glucopyranoside, possessed significant inhibitory activity against α-amylase. researchgate.net While the specific IC50 value for this compound was not reported in this study, the data for its aglycone (nomilin) and other related glucosides provide valuable comparative insights into the structure-activity relationships governing enzyme inhibition.

Table 2: In Vitro α-Amylase Inhibition by Citrus Limonoids The table below shows the half-maximal inhibitory concentration (IC50) values of various limonoids against human pancreatic α-amylase, indicating their potential as anti-diabetic agents.

| Compound | IC50 for α-Amylase (µg/mL) |

| Limonin | > 250 |

| Deacetylnomilin | 185.39 ± 5.14 |

| Nomilin | > 250 |

| Obacunone 17-O-β-D-glucopyranoside | 157.61 ± 4.82 |

| Limonin 17-O-β-D-glucopyranoside | 179.25 ± 4.93 |

| Data sourced from a study on limonoids from Adalia lemon peels. researchgate.net |

To elucidate the molecular mechanisms underlying enzyme inhibition, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how a ligand, such as a limonoid glucoside, binds to the active site of a protein like human pancreatic α-amylase.

In the study of limonoids from Adalia lemon peels, molecular dynamics simulations were performed to analyze the stability and interaction of the compounds within the enzyme's binding site. researchgate.net The simulations for limonin 17-O-β-D-glucopyranoside revealed that it formed a stable complex with the human pancreatic α-amylase receptor. researchgate.net Key analyses, including Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and Radius of Gyration (ROG), provided evidence that the limonoid glucoside remained stably bound within the catalytic domain of the enzyme. researchgate.netacs.org Such studies suggest that the binding is driven by interactions with key amino acid residues in the active site, effectively blocking the enzyme's function. acs.org While these specific simulations were highlighted for limonin's glucoside, the findings support a plausible mechanism for other active limonoid glucosides, suggesting that this compound could potentially interact with the enzyme in a similar manner. researchgate.net

Biotechnological and Metabolic Engineering Applications

Enhancement of Nomilin (B1679832) 17-beta-D-glucopyranoside Production in Plant Cell and Tissue Cultures

Plant cell and tissue cultures offer a controlled environment for the production of secondary metabolites like Nomilin 17-beta-D-glucopyranoside, independent of geographical and climatic constraints. Studies have explored the potential of callus and hairy root cultures for producing limonoids.

One study investigating limonoid production in orange (Citrus sinensis L. Osbeck) callus suspension cultures found that the origin of the callus significantly impacts the quantity of limonoids produced. researchgate.net The highest concentrations of limonoid aglycones were observed on the 21st day of culture in cotyledon-derived cell lines (2400 mg/Kg dry weight) and on the seventh day in hypocotyl-derived cell lines (2100 mg/Kg dry weight). researchgate.net Analysis of these callus extracts confirmed the presence of major limonoid aglycones, including nomilin. researchgate.net

Hairy root cultures, induced by Agrobacterium rhizogenes, represent another promising strategy. In a study on 'Duncan' grapefruit (Citrus × paradisi), hairy roots were established to enhance the production of limonin (B1675406) 17-β-D-glucopyranoside. researchgate.net This system provides a platform for genetic modifications aimed at increasing the yield of specific limonoid glucosides. researchgate.net

These in vitro systems allow for the optimization of culture conditions and the application of metabolic engineering techniques to boost the synthesis of desired compounds like this compound.

Genetic Manipulation of Biosynthetic Pathways in Citrus Plants

Genetic manipulation of the intricate limonoid biosynthetic pathway in citrus plants holds the key to modifying the accumulation of specific limonoids, including the conversion of bitter aglycones to their non-bitter glucoside forms.

A significant breakthrough in understanding the natural debittering process in citrus was the identification of the limonoid glucosyltransferase (LGT) gene. frontiersin.org This enzyme is responsible for converting limonoid aglycones into their corresponding non-bitter glucosides. frontiersin.org Overexpression of LGT genes is a key strategy to not only reduce the bitterness in citrus fruits but also to increase the concentration of beneficial limonoid glucosides. cirad.fr

In a notable experiment, the LGTase gene from Citrus aurantium was transferred into 'Duncan' grapefruit hairy roots using Agrobacterium rhizogenes. researchgate.net The resulting transgenic hairy roots showed a significant increase in the total concentration of limonoids compared to non-transgenic roots and leaves. researchgate.net High-performance liquid chromatography (HPLC) analysis revealed that these transgenic lines produced substantially more limonin 17-β-D-glucopyranoside (LG), with some lines showing an up to 11-fold increase compared to leaves. researchgate.net Furthermore, the ratio of LG to its aglycone, limonin, was higher in the transgenic lines, demonstrating the effectiveness of LGTase overexpression in shifting the limonoid profile towards the glucoside form. researchgate.net

Earlier research also demonstrated that transforming citrus callus cells with a cDNA encoding LGT resulted in the production of limonoid glucosides. cirad.fr The overexpression of a UDP-glucosyltransferase gene from Citrus unshiu is known to be involved in the conversion of limonoid aglycones to their glucosides. nih.gov These findings underscore the potential of using genetic engineering to create citrus varieties with enhanced levels of non-bitter, health-promoting limonoid glucosides like this compound. cirad.fr

Table 1: Impact of LGTase Overexpression on Limonoid Glucoside Production in Grapefruit Hairy Roots

| Sample Type | Relative Limonin 17-β-D-glucopyranoside (LG) Concentration |

| Non-transgenic Leaves | Baseline |

| Non-transgenic Hairy Roots | Increased |

| Transgenic Hairy Roots (with LGTase overexpression) | Up to 11-fold increase compared to leaves |

This table is based on findings from a study on 'Duncan' grapefruit hairy roots, illustrating the significant impact of overexpressing the limonoid UDP-glucosyltransferase (LGTase) gene. researchgate.net

Controlling the biosynthesis and accumulation of limonoids requires a deep understanding of the key regulatory genes and enzymes in the pathway. Limonoids are synthesized via the isoprenoid pathway, with oxidosqualene cyclases (OSCs) being the first committed enzymes that create the precursor triterpene scaffolds. frontiersin.org

Recent research has focused on identifying the genes that control limonoid production. Transcriptomic analysis of pummelo (Citrus grandis) at different developmental stages identified several candidate genes highly correlated with limonoid content, including cytochrome P450s (CYP450s) and the transcription factor MYB. frontiersin.org A critical finding was the identification of the CiOSC gene, which encodes an oxidosqualene cyclase. frontiersin.orgnih.gov The expression of CiOSC was positively correlated with the accumulation of limonoids during seed development. nih.gov To confirm its role, virus-induced gene silencing (VIGS) was used to suppress CiOSC expression, which resulted in a significant reduction in limonoid production, indicating that CiOSC plays a pivotal role in the biosynthesis of limonoids. frontiersin.orgnih.gov

Another layer of regulation involves a "protection/deprotection" strategy. researchgate.netnih.gov An acetyl group is added to an early precursor in the pathway by an acetyltransferase, which appears to protect the intermediate and ensure the correct stereochemistry for subsequent enzymatic reactions. acs.org Later in the pathway, a newly discovered carboxylesterase selectively removes this acetyl group, allowing the biosynthesis to proceed efficiently to form the furan (B31954) ring, a characteristic feature of limonoids. researchgate.netnih.gov This discovery of a "missing link" enzyme provides a more refined understanding of the intricate regulation of the pathway and offers new targets for metabolic engineering to boost yields. researchgate.net

Table 2: Key Genes and Enzymes in Limonoid Biosynthesis Regulation

| Gene/Enzyme Family | Function in Limonoid Biosynthesis | Potential for Bioregulation |

| Oxidosqualene Cyclases (OSCs) | Catalyze the formation of the initial triterpene scaffold, a critical early step. frontiersin.org | Suppression can reduce overall limonoid production. nih.gov |

| Cytochrome P450s (CYP450s) | Involved in the oxidative modifications of the triterpene scaffold. frontiersin.org | Overexpression or suppression could alter the types of limonoids produced. |

| Limonoid Glucosyltransferases (LGTs) | Convert bitter limonoid aglycones to non-bitter limonoid glucosides. frontiersin.org | Overexpression can increase the proportion of glucosides. researchgate.netcirad.fr |

| Carboxylesterases (CXEs) | Remove a protective acetyl group from a late-stage intermediate, boosting furan ring formation efficiency. researchgate.netnih.gov | Manipulation could enhance the yield of mature limonoids. |

| Transcription Factors (e.g., MYB) | Regulate the expression of biosynthetic genes. frontiersin.org | Can be engineered to upregulate or downregulate the entire pathway. |

Enzymatic Biotransformation for Novel Limonoid Derivatives

Enzymatic biotransformation offers a powerful tool for creating novel limonoid derivatives that may possess enhanced biological activities or desirable properties. This approach utilizes isolated enzymes or whole microbial systems to perform specific chemical modifications on a substrate like nomilin.

While the enzymatic pathway for limonoid degradation in citrus is not yet fully elucidated, pathways mediated by hydrolases and dehydrogenases are known in microorganisms like bacteria and fungi. cirad.fr These microbial enzymes could potentially be harnessed for biotransformation. For instance, nomilin has been shown to be a potent inducer of the phase II detoxification enzyme glutathione (B108866) S-transferase (GST) in various tissues in mice. nih.govmdpi.com Understanding the enzymes involved in the metabolism of nomilin could lead to the identification of novel biocatalysts.

The synthesis of this compound itself is an enzymatic process. In mature albedo tissue of navel oranges, nomilin is converted to its glucoside form utilizing UDP-glucose as a substrate. researchgate.net This specific glucosylation step, catalyzed by a limonoid glucosyltransferase, is a prime example of a biotransformation that significantly alters the properties of the parent compound, in this case, reducing bitterness.

Research into the broader enzymatic landscape of limonoid biosynthesis continues to uncover new catalysts. For example, a trio of enzymes—aldo-keto reductases (AKRs), cytochrome P450s (CYP450s), and 2-oxoglutarate dependent dioxygenases (2-OGDDs)—have been identified as responsible for the cleavage of the side chain and construction of the furan ring from protolimonoid precursors in both Meliaceae and Citrus. acs.org These enzymes, once fully characterized, could be employed in biocatalytic systems to produce a variety of limonoid scaffolds and novel derivatives from precursors like nomilin.

Ecological and Agronomic Significance

Role in Plant Defense Mechanisms Against Herbivory and Pests

The defensive properties of citrus plants against herbivores and pests are, in part, attributable to the presence of limonoids. While the bitter aglycone form, nomilin (B1679832), is a well-documented insect antifeedant, the role of its non-bitter glucoside, Nomilin 17-beta-D-glucopyranoside, is more nuanced. The glucosylation of nomilin is a key metabolic process that influences the plant's defensive chemistry.

The table below summarizes the antifeedant activity of related limonoid compounds, providing context for the potential defensive role of this compound.

| Compound | Pest Species | Activity |

| Nomilin | Spodoptera frugiperda | Antifeedant mdpi.com |

| Limonin (B1675406) | Spodoptera frugiperda | Antifeedant mdpi.com |

| Obacunone (B191991) | Spodoptera frugiperda | Antifeedant mdpi.com |

Impact on Fruit Quality Attributes Beyond Sensory Bitterness

The transformation of the intensely bitter nomilin into the non-bitter this compound is a critical event during fruit maturation, directly enhancing the palatability and commercial value of citrus fruits. mdpi.comnih.gov This conversion is a natural debittering process that significantly improves the sensory attributes of the fruit and its derived products, such as juice.

The content of nomilin, the precursor to this compound, varies significantly during fruit development, as illustrated in the table below, which highlights the dynamic nature of these compounds and their influence on fruit quality over time. nih.gov

| Citrus Variety | Fruit Stage | Nomilin Content (mg/100g) |

| Yellow Tacopon | Falling | 20.75 |

| Yellow Tacopon | Young Fruit | 34.41 |

| Orah | Falling | 0.42 |

| Orah | Young Fruit | 0.65 |

| Orah | Expanding | 18.88 |

| Lemon | Expanding | 17.03 |

| Tarocco No. 4 | Expanding | 2.42 |

Biosynthesis Regulation in Response to Environmental Stressors and Pathogen Attack

The biosynthesis of this compound is a complex process that is influenced by both developmental cues and external environmental factors. The initial steps of limonoid biosynthesis, leading to the formation of nomilin, are thought to occur in the phloem region of the stem, from where it is translocated to other parts of the plant, including the fruit. nih.gov The final glucosylation step, converting nomilin to its glucoside, is catalyzed by the enzyme UDP-glucosyltransferase.

The production of secondary metabolites, including limonoids, is a key component of a plant's response to environmental stressors and pathogen attacks. While direct evidence for the upregulation of this compound biosynthesis in response to specific stressors is an area requiring further research, it is well-established that the synthesis of defensive compounds is often induced by such challenges. For example, the application of 2-chloroethylphosphonic acid, an ethylene-releasing compound that can mimic stress responses, has been shown to initiate the formation of limonoid glucosides in navel oranges. researchgate.net

It is hypothesized that abiotic stresses such as drought, salinity, and extreme temperatures, as well as biotic stresses like fungal or bacterial infections, can trigger the signaling pathways that lead to an increased production of limonoid precursors and the subsequent glucosides. This response would serve to enhance the plant's defensive capabilities and resilience to the stressor. The accumulation of non-bitter glucosides under such conditions could represent a strategic allocation of resources, creating a readily available pool of defensive compounds that can be activated upon cellular damage.

Q & A

Q. How is Nomilin 17-beta-D-glucopyranoside identified and quantified in citrus samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210 nm is the standard method. A modified HPLC protocol using a Cadenza CD-C18 column (75 × 4.6 mm) and an isocratic mobile phase (acetonitrile:10 mM acetic acid, 4:6 v/v) achieves separation within 10 minutes. Retention times and m/z values (e.g., 593.1883 experimental vs. 593.1870 calculated) are cross-referenced with standards for identification. Quantification relies on calibration curves for limonoids .

Q. What is the biosynthetic pathway of this compound in citrus plants?

- Methodological Answer : The compound is synthesized via glucosylation of nomilin by the enzyme limonoid UDP-D-glucose transferase. This enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to nomilin, converting it into its non-bitter glucoside form. Gene expression studies and enzyme activity assays in Citrus tangerina peel tissues are used to validate this pathway .

Q. How does the content of this compound vary during citrus fruit maturation?

- Methodological Answer : Longitudinal studies using HPLC reveal that limonoid glucosides peak during the fruit expansion stage and decline at maturity. Cluster analysis of eight citrus varieties shows higher accumulation in oranges (e.g., navel oranges) compared to mandarins. Sampling at weekly intervals from flowering to harvest is critical for tracking temporal trends .

Advanced Research Questions

Q. What experimental strategies optimize the extraction efficiency of this compound from citrus biomass?

- Methodological Answer : Ethanol-based extraction (CSEE method) yields higher recovery (2.0892% nomilin derivatives) compared to aqueous or hexane methods. Solvent polarity, temperature (40–60°C), and solid-to-solvent ratio (1:10–1:20) are optimized using response surface methodology (RSM). Post-extraction purification employs silica gel chromatography .

Q. How can genetic engineering enhance the production of this compound in citrus cultivars?

- Methodological Answer : Overexpression of the limonoid UDP-D-glucose transferase gene in transgenic citrus cells (e.g., via Agrobacterium-mediated transformation) increases glucosylation rates. Promoter analysis (e.g., CaMV 35S) and CRISPR-Cas9 editing are used to amplify gene activity. In vitro enzyme assays confirm enhanced conversion of nomilin to its glucoside .

Q. What analytical challenges arise when distinguishing this compound from structurally similar limonoid glucosides?

- Methodological Answer : Co-elution issues in HPLC are resolved using tandem mass spectrometry (LC-MS/MS). For example, this compound (m/z 593.1883) is differentiated from Didymin (m/z 594.56) via fragmentation patterns. High-resolution mass spectrometry (HRMS) with <5 ppm error ensures accuracy .

Q. How does thermal processing affect the stability of this compound in citrus juices?

- Methodological Answer : Heat treatment (70–90°C for 10–30 minutes) degrades the compound into aglycones, increasing bitterness. Stability is assessed using accelerated shelf-life testing (ASLT) and kinetic modeling (Arrhenius equation). pH adjustments (4.0–5.0) mitigate degradation during pasteurization .

Data Analysis and Interpretation

Q. How are contradictions in limonoid glucoside content data resolved across studies?

- Methodological Answer : Discrepancies often arise from varietal differences, extraction protocols, or detection limits. Meta-analyses using standardized reference materials (e.g., USP-grade limonin) and inter-laboratory validation (e.g., HorRat ratios <2.0) improve reproducibility. Cluster analysis of limonoid profiles across citrus varieties clarifies biological vs. methodological variability .

Q. What statistical models are suitable for analyzing the bioactivity of this compound?

- Methodological Answer : Dose-response curves (logistic regression) and ANOVA with Tukey’s HSD test are used for antioxidant assays (e.g., DPPH radical scavenging). For in vitro cytotoxicity studies, IC₅₀ values are calculated using nonlinear regression (GraphPad Prism). Multivariate analysis (PCA) links bioactivity to structural features like glycosylation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.